2-[N-(3-chloro-2-methylphenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[N-(3-chloro-2-methylphenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(3-chloro-2-methylphenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration and Reduction: The initial step involves the nitration of 3-chloro-2-methylphenyl to form 3-chloro-2-methylphenylamine.
Sulfonation: The next step is the sulfonation of benzenesulfonyl chloride with 3-chloro-2-methylphenylamine to form N-(3-chloro-2-methylphenyl)benzenesulfonamide.
Acylation: Finally, the acylation of N-(3-chloro-2-methylphenyl)benzenesulfonamide with 2-(trifluoromethyl)phenylacetyl chloride yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[N-(3-chloro-2-methylphenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[N-(3-chloro-2-methylphenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(3-chloro-2-methylphenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)benzenesulfonamide
- N-(3-chloro-2-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide
- N-(3-chloro-4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
Uniqueness
2-[N-(3-chloro-2-methylphenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the sulfonamide and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18ClF3N2O3S |
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Molecular Weight |
482.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H18ClF3N2O3S/c1-15-18(23)11-7-13-20(15)28(32(30,31)16-8-3-2-4-9-16)14-21(29)27-19-12-6-5-10-17(19)22(24,25)26/h2-13H,14H2,1H3,(H,27,29) |
InChI Key |
IJOJHMRXJQMZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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